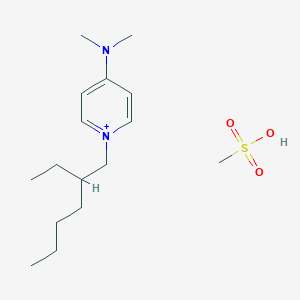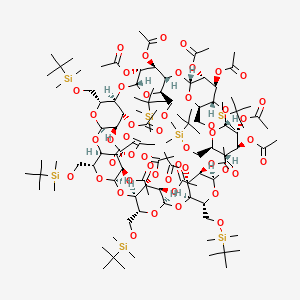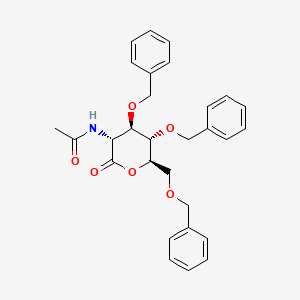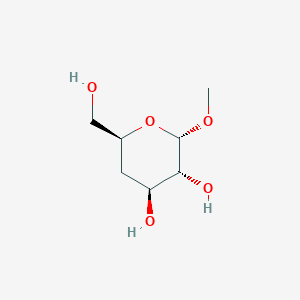
Methyl 4-deoxy-a-D-glucopyranoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-deoxy-α-D-glucopyranoside and its derivatives involves multiple steps, including stereospecific labeling, amination, and glycosylation reactions. For instance, efficient syntheses of [13C]methyl 2-[15N]amino-2-deoxy-beta-D-glucopyranoside derivatives were described, showcasing the capability for selective labeling which is beneficial for structural and functional analysis (Boulineau & Wei, 2001). Another example includes the stereospecific synthesis of derivatives aimed at studying the side chain conformations of glucopyranosides, further highlighting the advanced techniques employed in the synthesis of such sugars (Kato, Vasella, & Crich, 2017).
Molecular Structure Analysis
The molecular structure of methyl 4-deoxy-α-D-glucopyranoside derivatives has been studied using various analytical techniques, including NMR and X-ray crystallography. These studies reveal detailed information about the conformation and configuration of these molecules. For instance, the crystal and molecular structure analysis of methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside provided insights into the glucopyranoses' chair conformation and the relative orientation of units within the molecule (Mackie et al., 2002).
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-4-deoxy-α-D-glucopyranoside, related to Methyl 4-deoxy-α-D-glucopyranoside, undergoes deamination with nitrous acid to yield several products, including Methyl α-D-glucopyranoside. This study highlights the chemical reactions and transformations of related compounds (Kin, Williams, & Horsington, 1971).
The research on the synthesis of secondary sugar sulfonic acids, including derivatives of Methyl α-D-glucopyranosides, aimed to replace sulfate esters with sulfonic acids in various oligosaccharide units, demonstrating the compound's utility in organic synthesis (Lipták et al., 2004).
Methyl 2-amino-2-deoxy-α-D-glucopyranoside sulfates were prepared from Methyl 2-(benzyloxycarbonyl)amino-2-deoxy-α-D-glucopyranoside, revealing the compound's relevance in the synthesis of sulfated carbohydrates (Leder, 1988).
The study of conformational equilibria of maltose and its nitrogen analogues, including methyl 4-amino-4-deoxy-α-D-glucopyranoside, in aqueous solutions using NMR data, provides insights into the compound's structural behavior in solution (Bock, Duus, & Refn, 1992).
Research on the regiochemical control of the ring opening of certain epoxides derived from methyl α-D-glucopyranoside highlights the compound's utility in understanding and controlling chemical reactions in carbohydrate chemistry (Crotti et al., 2002).
Eigenschaften
IUPAC Name |
(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNZRNVPEASSLV-YTLHQDLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CC(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-deoxy-a-D-glucopyranoside | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



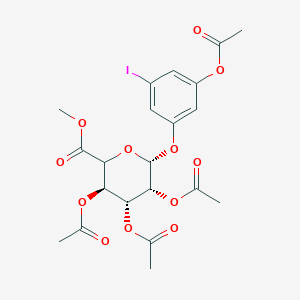
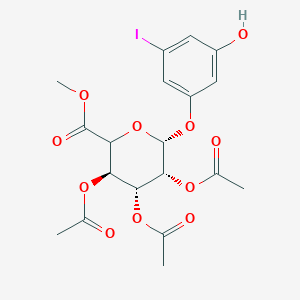

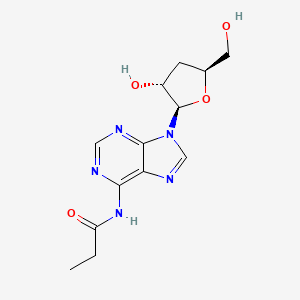
![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)
